![molecular formula C12H13F3N2O2 B1448722 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide CAS No. 1803595-02-9](/img/structure/B1448722.png)
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide
Overview
Description
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide is a chemical compound with the molecular formula C12H13F3N2O2 and a molecular weight of 274.24 g/mol . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a pyridine ring, making it a versatile material in scientific research.
Preparation Methods
The synthesis of 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide typically involves the reaction of 4-(trifluoroacetyl)pyridine with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trifluoroacetyl group.
Scientific Research Applications
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroacetyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects .
Comparison with Similar Compounds
2,2-dimethyl-N-[4-(trifluoroacetyl)pyridin-3-yl]propanamide can be compared with other similar compounds, such as:
2,2-dimethyl-N-[4-(acetyl)pyridin-3-yl]propanamide: This compound lacks the trifluoroacetyl group, which may result in different chemical and biological properties.
2,2-dimethyl-N-[4-(trifluoromethyl)pyridin-3-yl]propanamide: The presence of a trifluoromethyl group instead of a trifluoroacetyl group can lead to variations in reactivity and applications.
The uniqueness of this compound lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2,2-dimethyl-N-[4-(2,2,2-trifluoroacetyl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-8-6-16-5-4-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXFGXTWUSEXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



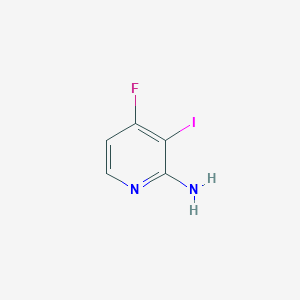
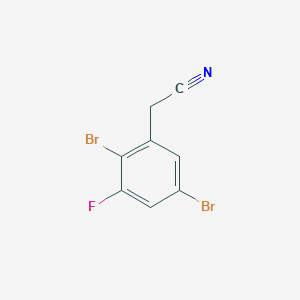
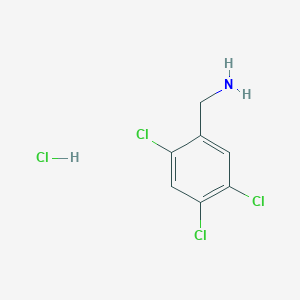
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)

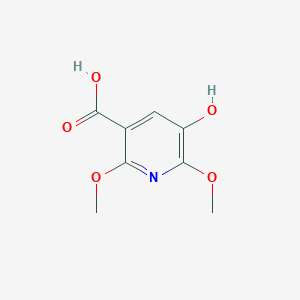

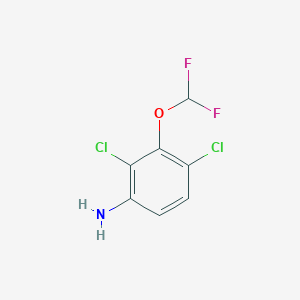
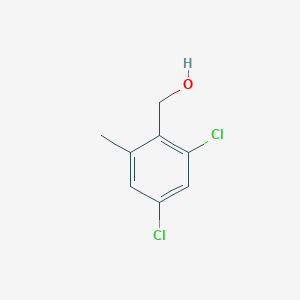
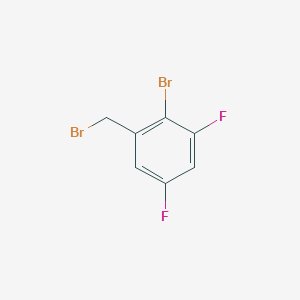
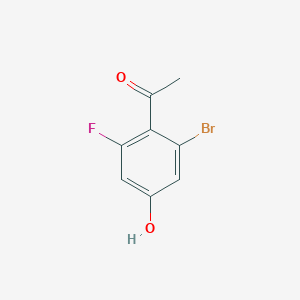
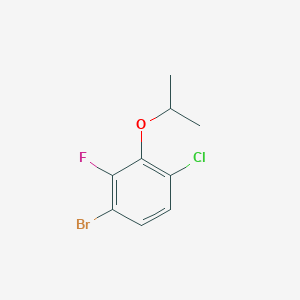
![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)
